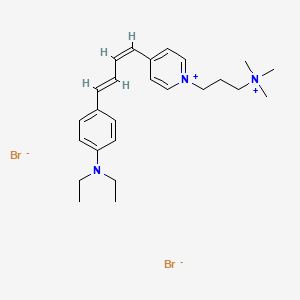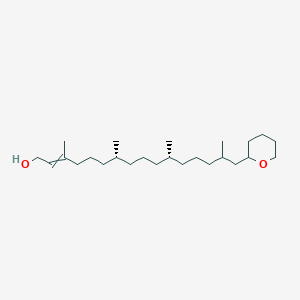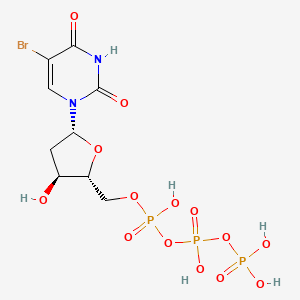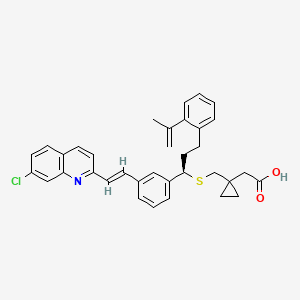
Montelukast methylstyrene
Übersicht
Beschreibung
Synthesis Analysis
Montelukast's synthesis involves several key steps, notably the preparation of methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate, a critical intermediate. A novel synthetic route has been developed that simplifies its production, making it suitable for industrial scale-up. This method achieves a total yield of 61% and is characterized by its simplicity and efficiency for operation (He et al., 2012).
Molecular Structure Analysis
The crystal structure of Montelukast reveals intricate details about its molecular configuration. The sodium salt form of Montelukast, utilized in pharmaceutical preparations, shows two symmetry-independent molecules connected via hydrogen bonds, forming long ribbons along the c-axis. The lattice energy minimizations indicate that the interactions between Montelukast moieties are primarily due to multipole–multipole interactions, with hydrogen bonds playing a crucial role in the crystallization process (Thun et al., 2009).
Chemical Reactions and Properties
Montelukast undergoes various chemical reactions, including oxidative metabolism primarily catalyzed by cytochrome P450 (CYP) enzymes. Notably, CYP3A4 is responsible for sulfoxidation and 21-hydroxylation, while CYP2C9 facilitates methyl-hydroxylation. These metabolic pathways are essential for understanding Montelukast's biotransformation and elimination processes (Chiba et al., 1997).
Physical Properties Analysis
The physical properties of Montelukast, including its solubility and stability, are crucial for its formulation and therapeutic efficacy. Studies have shown that Montelukast is freely soluble in ethanol and methanol, which is significant for its administration and absorption. Additionally, the stability of Montelukast under various conditions has been thoroughly investigated to ensure its efficacy over its shelf life (Sane et al., 2004).
Chemical Properties Analysis
Montelukast's chemical properties, including its reactivity and interaction with other compounds, are fundamental to its mechanism of action. The identification and synthesis of Montelukast's impurities, such as sulfoxide and other oxidative products, have been extensively studied. These investigations provide insights into its chemical stability and potential interactions that may occur during its metabolic processes (Saravanan et al., 2008).
Wissenschaftliche Forschungsanwendungen
-
Add-on Therapy to Inhaled Corticosteroids
- Field : Pulmonology
- Application : Montelukast is used as an add-on therapy to inhaled corticosteroids (ICS) in the treatment of mild to moderate asthma .
- Method : The specific methods of how Montelukast works as an add-on therapy to ICS are not provided .
- Results : The data indicated that Montelukast/ICS was clinically more effective than ICS monotherapy. The ICS sparing potential of Montelukast was clearly demonstrated in one study .
-
Alternative Therapy for Asthma
- Field : Pharmacology
- Application : Montelukast sodium is a leukotriene antagonist of growing interest as an alternative therapy for asthma across different age groups due to its bronchoprotective, anti-inflammatory and anti-allergic properties .
- Method : The specific methods of how Montelukast works as an alternative therapy for asthma are not provided .
- Results : This review presents a comprehensive revision of scientific reports and patents on emerging strategies for the delivery of Montelukast .
Safety And Hazards
Montelukast is generally considered safe, but there are concerns regarding adverse drug reactions, including the rare occurrence of Churg-Strauss syndrome and the possibility of neuropsychiatric events such as anxiety, depression, sleep disturbance, and suicidality . Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye .
Eigenschaften
IUPAC Name |
2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34ClNO2S/c1-24(2)31-9-4-3-7-26(31)13-17-33(40-23-35(18-19-35)22-34(38)39)28-8-5-6-25(20-28)10-15-30-16-12-27-11-14-29(36)21-32(27)37-30/h3-12,14-16,20-21,33H,1,13,17-19,22-23H2,2H3,(H,38,39)/b15-10+/t33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGQICNFACCGPR-LDXVMNHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238751 | |
| Record name | Montelukast methylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Montelukast methylstyrene | |
CAS RN |
918972-54-0 | |
| Record name | Montelukast methylstyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918972540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Montelukast methylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {1-[1-{3-[2-(7-Chloro-quinolin-2-yl)-vinyl]-phenyl}-3-(2-isopropenyl-phenyl)-propylsulfanylmethyl]-cyclopropyl}-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONTELUKAST METHYLSTYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5EKP57W1I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



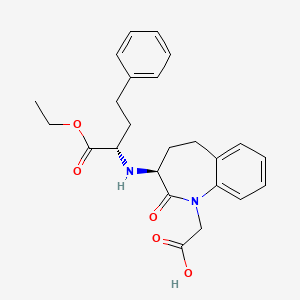

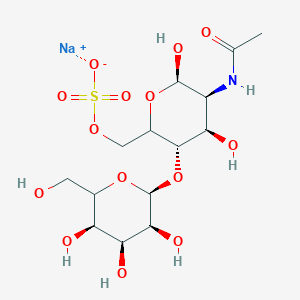
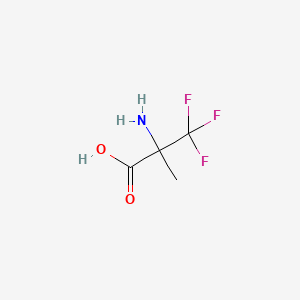
![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1140921.png)
